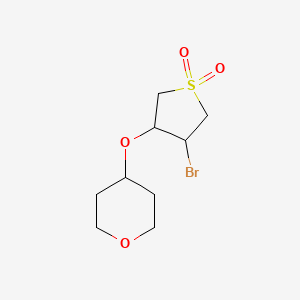![molecular formula C12H13BrN2 B13317408 4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13317408.png)
4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is an organic compound that belongs to the class of anilines It features a bromine atom attached to the benzene ring and a pyrrole moiety linked via a methyl group to the nitrogen atom of the aniline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline typically involves the following steps:
Bromination: The starting material, aniline, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.
Pyrrole Introduction: The brominated aniline is then reacted with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a secondary or tertiary amine derivative, while coupling reactions can produce biaryl or heteroaryl compounds.
科学的研究の応用
4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
作用機序
The mechanism of action of 4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrole moiety can engage in π-π stacking or hydrogen bonding interactions, while the bromine atom can participate in halogen bonding.
類似化合物との比較
Similar Compounds
- 4-Bromo-N-[(1-methyl-1H-indol-2-yl)methyl]aniline
- 4-Bromo-N-[(1-methyl-1H-pyrazol-2-yl)methyl]aniline
- 4-Bromo-N-[(1-methyl-1H-imidazol-2-yl)methyl]aniline
Uniqueness
4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is unique due to the presence of the pyrrole moiety, which imparts distinct electronic and steric properties compared to indole, pyrazole, or imidazole derivatives. This uniqueness can influence its reactivity and interactions in various applications.
特性
分子式 |
C12H13BrN2 |
|---|---|
分子量 |
265.15 g/mol |
IUPAC名 |
4-bromo-N-[(1-methylpyrrol-2-yl)methyl]aniline |
InChI |
InChI=1S/C12H13BrN2/c1-15-8-2-3-12(15)9-14-11-6-4-10(13)5-7-11/h2-8,14H,9H2,1H3 |
InChIキー |
XGJGGWLYVZURDA-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1CNC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


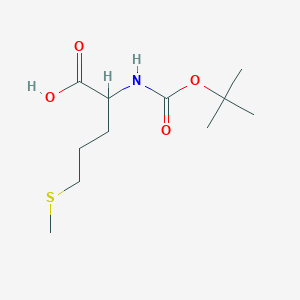
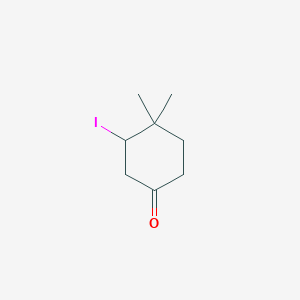
![1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine](/img/structure/B13317343.png)
![Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B13317348.png)
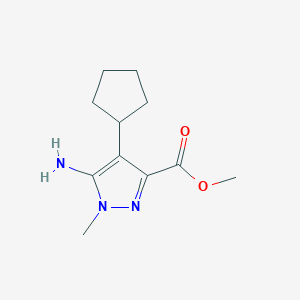
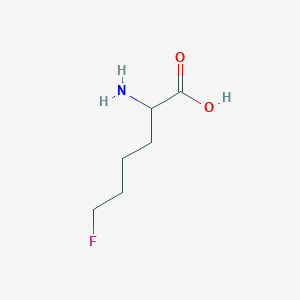
![3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13317360.png)
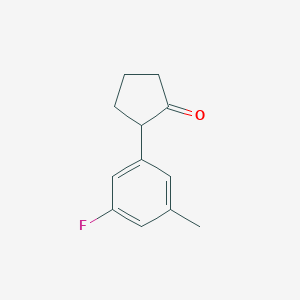
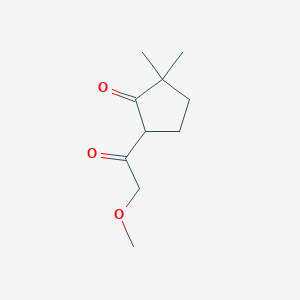
![N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13317384.png)
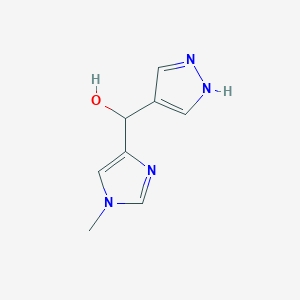
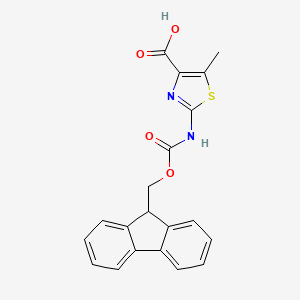
![3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine](/img/structure/B13317393.png)
